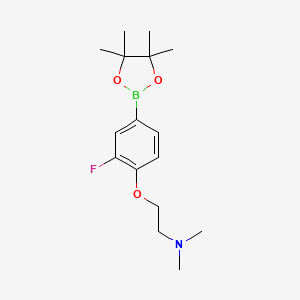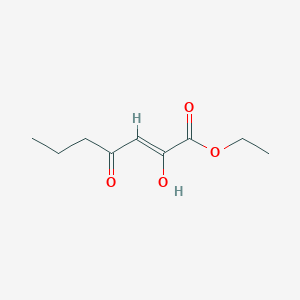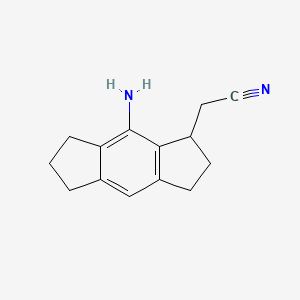![molecular formula C33H21NO8 B8200821 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8200821.png)
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Vue d'ensemble
Description
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a useful research compound. Its molecular formula is C33H21NO8 and its molecular weight is 559.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photovoltaics and Solar Cells :
- This compound is an efficient near-IR sensitizer for photovoltaic injection cells based on nanocrystalline TiO2 films, enhancing solar energy conversion efficiency (Nazeeruddin et al., 1998).
- High-transparent polyimides containing pyridine and biphenyl units, derived from this compound, show potential applications in high-performance polymers for photovoltaics and solar cells (Guan et al., 2015).
Catalysis and Chemical Synthesis :
- Bis(imino)pyridine palladium(II) complexes of this compound act as efficient catalysts for the Suzuki–Miyaura reaction, generating biaryl compounds (Liu et al., 2009).
- Chiral bridged macrocyclic 1,4-dihydropyridines derived from this compound can be used for enantioselective reductions of activated carbonyl compounds (Talma et al., 1985).
Gas Adsorption and Separation :
- Lanthanide-organic frameworks with this compound demonstrate selective and hysteretic sorption of CO2 over N2, and exhibit photoluminescence properties (Cui et al., 2016).
Polymer Chemistry :
- New aromatic poly(amide-imide)s based on derivatives of this compound show good solubility in polar aprotic solvents and high thermal stability (Behniafar & Banihashemi, 2004).
- Synthesized poly(amide-imide)s derived from this compound exhibit admirable inherent viscosities, thermal stability, and solubility, indicating potential for advanced material applications (Hajibeygi et al., 2011).
Luminescence and Optoelectronics :
- The compound has been used in the synthesis of Eu(III) and Tb(III) complexes showing potential for time-resolved fluorimmunoassay applications due to their fluorescence properties (Rui, 2006).
- Lanthanide-based coordination polymers assembled from derivatives of this compound exhibit bright green luminescence efficiencies in the solid state, relevant for optoelectronic devices (Sivakumar et al., 2011).
Propriétés
IUPAC Name |
5-[4-[5-[4-(3,5-dicarboxyphenyl)phenyl]pyridin-3-yl]phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21NO8/c35-30(36)24-9-22(10-25(13-24)31(37)38)18-1-5-20(6-2-18)28-15-29(17-34-16-28)21-7-3-19(4-8-21)23-11-26(32(39)40)14-27(12-23)33(41)42/h1-17H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOJWPYAVQUCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CN=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B8200747.png)

![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8200765.png)

![rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate](/img/structure/B8200778.png)
![4-Hexyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B8200789.png)

![5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one](/img/structure/B8200800.png)

![(R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8200834.png)
![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B8200841.png)

![5,5-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8200860.png)